Furanoeremophilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furoeremophilane is a natural product found in Petasites hybridus with data available.

See also: Petasites hybridus root (part of).

Aplicaciones Científicas De Investigación

Medicinal Applications

Furanoeremophilane and its derivatives have been investigated for their medicinal properties, particularly in traditional medicine systems. The following applications have been documented:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties. For instance, a study isolated a this compound from Senecio filaginoides, which demonstrated activity against various microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi such as Candida spp. .

- Antihyperglycemic Effects : Ethnomedical research has indicated that plants containing this compound derivatives, such as Psacalium beamanii, are used traditionally for treating diabetes. The antihyperglycemic activity of extracts from these plants has been evaluated, highlighting the compound's potential in managing blood sugar levels .

- Anti-inflammatory Properties : Some this compound compounds have been associated with anti-inflammatory effects, contributing to their therapeutic potential in treating inflammatory diseases .

Chemical Diversity and Composition

The chemical composition of this compound varies significantly among different plant species. For example:

- A study on Ligularia tongolensis revealed diverse compositions of this compound derivatives across samples collected from different regions in China. This diversity may influence the biological activity and efficacy of the compounds derived from these plants .

- The isolation of multiple this compound derivatives from Psacalium beamanii included compounds such as maturinone and decompostin, which were characterized using spectroscopic methods. These studies provide insights into the structural variations that may affect biological activity .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in various industries:

- Pharmaceutical Development : The bioactive properties of this compound derivatives make them candidates for drug development, particularly in creating new antimicrobial or anti-diabetic medications.

- Natural Products Industry : The compound's presence in essential oils, such as those extracted from Gynoxys buxifolia, suggests its utility in the fragrance and flavor industry, as well as in the formulation of natural health products .

Case Study 1: Antimicrobial Activity Assessment

A comprehensive study evaluated the antimicrobial efficacy of a specific this compound isolated from Senecio filaginoides. The compound was tested against eight microorganisms, including Staphylococcus aureus and various Candida species. Results indicated substantial inhibition of microbial growth, supporting its application in developing natural antimicrobial agents.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 12 |

| Candida albicans | 18 |

| Candida tropicalis | 17 |

Case Study 2: Phytochemical Analysis of Ligularia Species

Research on Ligularia species highlighted the chemical diversity of this compound compounds across different geographical locations. Variations in chemical profiles were correlated with local environmental factors, suggesting that cultivation conditions can significantly influence the yield and type of bioactive compounds produced.

| Sample Location | Major this compound Derivatives Found |

|---|---|

| Yunnan Province | Maturinone, Decompostin |

| Sichuan Province | Cacalonol, Peroxycacalonol |

Análisis De Reacciones Químicas

Oxidation Reactions

Furanoeremophilane derivatives undergo selective oxidation to yield structurally modified compounds. A notable example involves the Jones oxidation of maturin acetate (6 ) to produce maturone acetate (12 ):

-

Reaction conditions : Maturin acetate (27.8 mg) in acetone at 3°C treated with Jones reagent (CrO₃/H₂SO₄).

-

Product : Maturone acetate (12 ) was obtained in 59% yield (16.4 mg) as yellow crystals.

-

Key data :

This reaction highlights the stability of the this compound skeleton under strong oxidative conditions and its propensity to form aromatic systems.

Photooxidation with Singlet Oxygen

Sensitized photooxidation of this compound derivatives with singlet oxygen (¹O₂) generates eremophilan-diolides, elucidating biogenetic pathways:

-

Reaction setup :

-

Products : Eremophilan-14β,6α,8α,12-diolides, identified via NMR, IR, and MS .

-

Mechanism : Proposed to involve ¹O₂-mediated C-H bond activation and subsequent cyclization to form diolides .

This reaction provides insights into the natural biosynthesis of eremophilan-derived metabolites in plants.

Bromination and Structural Confirmation

Bromination reactions aid in resolving structural ambiguities. For example, decompostin (4 ) was brominated to produce its 2α-bromo derivative (11 ):

-

Reaction : Decompostin treated with bromine under mild conditions.

-

Product : Crystalline 2α-bromo derivative (11 ), analyzed via X-ray diffraction .

This reaction underscores the utility of halogenation in stereochemical assignments.

Biogenetic Implications

The photooxidation of furanoeremophilanes to eremophilan-diolides suggests a plausible biogenetic link between these sesquiterpenoids in plants like Ligularia . This pathway may involve enzymatic oxidation or environmental light exposure in vivo.

Stereochemical Considerations

-

Racemic mixtures : Cacalonol (7/8 ) and peroxycacalonol (9/10 ) exist as 1:1 enantiomeric pairs, evidenced by optical inactivity ([α]D = 0°) .

-

Optical corrections : X-ray analysis of derivative 11 resolved prior contradictions in decompostin’s optical rotation ([α]D = −68° → corrected) .

These reactions illustrate the reactivity of this compound derivatives under varied conditions, offering pathways for synthetic modification and natural product discovery.

Propiedades

Número CAS |

6750-13-6 |

|---|---|

Fórmula molecular |

C15H22O |

Peso molecular |

218.33 g/mol |

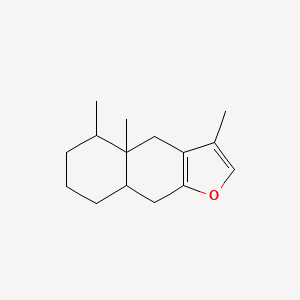

Nombre IUPAC |

(4aR,5S,8aR)-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran |

InChI |

InChI=1S/C15H22O/c1-10-9-16-14-7-12-6-4-5-11(2)15(12,3)8-13(10)14/h9,11-12H,4-8H2,1-3H3/t11-,12+,15+/m0/s1 |

Clave InChI |

LCYZOSVRKHROOX-YWPYICTPSA-N |

SMILES |

CC1CCCC2C1(CC3=C(C2)OC=C3C)C |

SMILES isomérico |

C[C@H]1CCC[C@H]2[C@@]1(CC3=C(C2)OC=C3C)C |

SMILES canónico |

CC1CCCC2C1(CC3=C(C2)OC=C3C)C |

Sinónimos |

furanoeremophilane |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.